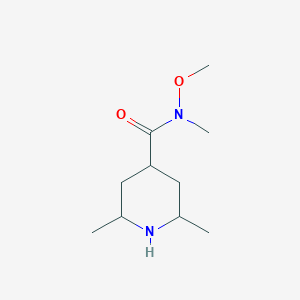![molecular formula C9H12BrNS B13214455 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromomethyl-cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromomethyl-cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized through the reaction of α-haloketones with thiourea. The bromomethyl-cyclobutyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in a carboxylic acid derivative.
Scientific Research Applications
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The thiazole ring can interact with various enzymes and receptors, influencing their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,2,3-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
tert-butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: Contains a bromomethyl-cyclobutyl group but with a different functional group.
Uniqueness
5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to the combination of the thiazole ring and the bromomethyl-cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
5-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c10-6-9(2-1-3-9)4-8-5-11-7-12-8/h5,7H,1-4,6H2 |
InChI Key |
PPJNFQPIKGRTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=CS2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


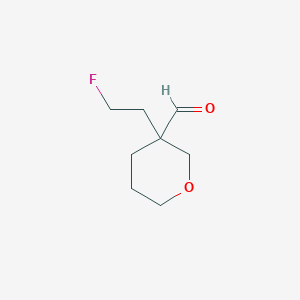
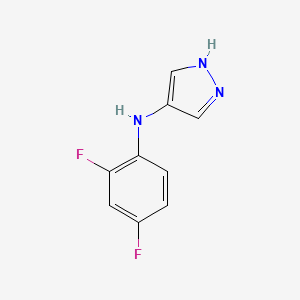
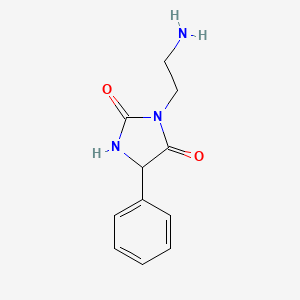
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
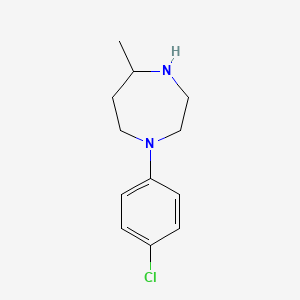
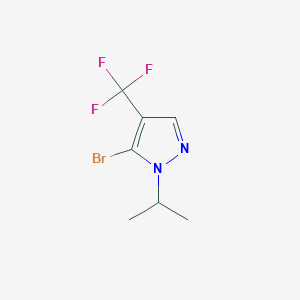
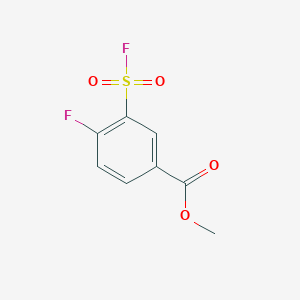


![3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine](/img/structure/B13214428.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13214438.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine](/img/structure/B13214445.png)
